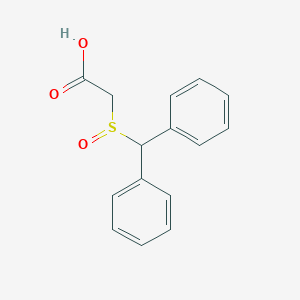

Modafinil acid

Description

Propriétés

IUPAC Name |

2-benzhydrylsulfinylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARQPIWTMBRJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60979768 | |

| Record name | (Diphenylmethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63547-24-0, 112111-44-1, 112111-45-2 | |

| Record name | Modafinil acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63547-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyhydrylsulfinylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modafinil acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112111452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Diphenylmethanesulfinyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60979768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzhydrylsulfinylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MODAFINIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N37HN7N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mécanisme D'action

Target of Action

Modafinil Acid, also known as 2-(benzhydrylsulfinyl)acetic acid, primarily targets the dopamine system in the brain. It inhibits the dopamine transporter, which increases the availability of dopamine in the brain. This compound also has an effect on other neurotransmitter systems such as norepinephrine, histamine, and orexin systems, all of which contribute to heightened alertness and wakefulness.

Mode of Action

The exact mechanism of action of this compound is unclear. In vitro studies have shown it to inhibit the reuptake of dopamine by binding to the dopamine reuptake pump, leading to an increase in extracellular dopamine. This compound activates glutamatergic circuits while inhibiting GABA.

Biochemical Pathways

This compound affects several biochemical pathways. It increases dopamine levels in the brain by inhibiting the dopamine transporter. It also influences other neurotransmitter systems, which may contribute to its overall effects.

Pharmacokinetics

After single or multiple oral doses, this compound is readily absorbed, reaching maximum plasma concentrations at 2-4 hours after administration and pharmacokinetic steady state within 2-4 days. Its pharmacokinetics are dose-independent between 200 and 600 mg/day. This compound is primarily eliminated via metabolism, mainly in the liver, with subsequent excretion in the urine.

Result of Action

In the breakdown process of modafinil, modafinil is primarily hydrolyzed by an esterase or amidase enzyme into this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in patients who are renally or hepatically compromised, the elimination processes can be slowed. Similarly, elimination in the elderly may be reduced due to normal effects of aging. These factors should be considered when administering this compound.

Analyse Biochimique

Biochemical Properties

It is known that Modafinil Acid is the metabolite of modafinil. The metabolic conversion of modafinil into this compound has been studied in different ethnic groups.

Cellular Effects

Modafinil, from which this compound is derived, has been shown to have beneficial effects on macroscopic destructions in a rat model of inflammatory bowel disease.

Molecular Mechanism

It is known that this compound is the metabolite of modafinil

Temporal Effects in Laboratory Settings

It is known that this compound is the metabolite of modafinil

Dosage Effects in Animal Models

Modafinil, from which this compound is derived, has been shown to have beneficial effects on macroscopic destructions in a rat model of inflammatory bowel disease.

Metabolic Pathways

This compound is involved in the metabolic pathway of modafinil. The metabolic conversion of modafinil into this compound has been studied in different ethnic groups.

Transport and Distribution

It is known that this compound is the metabolite of modafinil

Subcellular Localization

It is known that this compound is the metabolite of modafinil

Activité Biologique

Modafinil, a wakefulness-promoting agent, is primarily used to treat sleep disorders such as narcolepsy and obstructive sleep apnea. Upon administration, approximately 60% of modafinil is metabolized in the liver into two primary inactive metabolites: modafinil acid and modafinil sulfone . While modafinil itself exhibits significant pharmacological activity, the biological activity of its metabolites, particularly this compound, has garnered interest in recent research.

Pharmacokinetics and Metabolism

Modafinil is extensively metabolized in the liver, with this compound being one of the major metabolites. The pharmacokinetics of this compound include an elimination half-life ranging from 9 to 14 hours, primarily excreted through urine . Understanding the pharmacokinetic profile is crucial for assessing its biological effects and potential therapeutic applications.

Neurochemical Effects

Research indicates that while modafinil enhances levels of neurotransmitters such as dopamine and norepinephrine, its metabolite, this compound, is considered pharmacologically inactive . However, studies have shown that the parent compound modafinil can influence neurochemical pathways significantly:

- Dopamine : Modafinil increases extracellular dopamine levels, which may contribute to its cognitive-enhancing effects.

- Norepinephrine and Serotonin : Modafinil also elevates levels of norepinephrine and serotonin, further supporting its role in enhancing alertness and cognitive function .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of modafinil derivatives, including those related to this compound. A significant study demonstrated that certain modafinil derivatives inhibited nitric oxide (NO) production in LPS-stimulated BV-2 microglia cells, suggesting a potential anti-inflammatory mechanism. The derivatives were evaluated for their ability to suppress pro-inflammatory enzyme expression (iNOS and COX-2) in these cells .

Table 1: Biological Activity of Modafinil Derivatives

| Compound | NO Production Inhibition (%) | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |

|---|---|---|---|

| 11a | 15 | 20 | 25 |

| 11e | 30 | 35 | 40 |

| 12b | 45 | 50 | 55 |

| 12c | 60 | 65 | 70 |

Case Studies on Modafinil Use

Several case studies have documented the effects of modafinil and its metabolites on cognitive function and behavior. For instance:

- Case Study on Dependence : A report highlighted a patient who developed dependence on high doses of modafinil (up to 5000 mg/day) due to its cognitive-enhancing effects. The patient experienced withdrawal symptoms upon cessation, indicating the drug's significant impact on neural pathways involved in reward and cognition .

- Cognitive Enhancement : Another study reported improvements in attention and academic performance among individuals using modafinil for non-medical purposes, suggesting its efficacy as a cognitive enhancer despite the absence of direct evidence for this compound's activity .

Applications De Recherche Scientifique

Pharmacokinetics of Modafinil Acid

Modafinil is extensively metabolized in the liver to form this compound and modafinil sulfone. The pharmacokinetic profile indicates that these metabolites are primarily excreted through urine, with an elimination half-life ranging from 9 to 14 hours .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Elimination Half-life | 9-14 hours |

| Primary Route of Excretion | Urine |

Cognitive Enhancement

Modafinil has gained attention for its cognitive-enhancing properties. Studies have shown that it can improve executive functions, attention, and working memory in both healthy individuals and those suffering from cognitive impairments due to various conditions .

Mechanisms of Action:

- Dopamine Reuptake Inhibition: Modafinil appears to inhibit dopamine reuptake, which may enhance dopaminergic signaling in the brain .

- Neurochemical Modulation: It influences several neurotransmitter systems, including noradrenergic, serotoninergic, and orexinergic pathways, contributing to its wakefulness-promoting effects .

Treatment of Sleep Disorders

The primary application of modafinil is in the treatment of excessive daytime sleepiness associated with:

- Narcolepsy

- Obstructive Sleep Apnea

- Shift Work Sleep Disorder

Clinical trials have demonstrated statistically significant improvements in sleepiness levels and overall functioning in patients treated with modafinil compared to placebo .

Potential Use in Other Conditions

Recent research has explored the potential of modafinil in treating conditions beyond sleep disorders:

- Stimulant Addiction: Ongoing clinical trials are assessing its efficacy in treating stimulant addiction, showing promise due to its neuroprotective effects .

- Neurodegenerative Diseases: Preliminary studies suggest potential benefits in managing symptoms associated with neurodegenerative diseases, although more research is needed .

Case Study: Cognitive Enhancement

A study involving healthy adults demonstrated that a single dose of modafinil improved cognitive performance on tasks requiring sustained attention and working memory. Participants reported feeling more alert and focused after administration compared to a placebo group.

Clinical Trial: Narcolepsy Treatment

In a randomized controlled trial involving individuals diagnosed with narcolepsy, subjects receiving modafinil showed significant reductions in excessive daytime sleepiness as measured by the Epworth Sleepiness Scale. The trial confirmed the drug's efficacy over a 12-week period with minimal side effects reported .

Case Study: Shift Work Disorder

Another study evaluated the effects of modafinil on shift workers experiencing chronic fatigue. Results indicated improvements in alertness and performance during night shifts, supporting its use for this population.

Comparaison Avec Des Composés Similaires

Table 1: Chemical Properties of Modafinil Acid and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 112111-45-2 | C₁₅H₁₄O₃S | 278.33 | Sulfinyl group, carboxylic acid moiety |

| Modafinil | 63547-24-0 | C₁₅H₁₅NO₂S | 273.35 | Sulfinyl group, terminal amide |

| Armodafinil (R-Modafinil) | 112111-43-0 | C₁₅H₁₅NO₂S | 273.35 | R-enantiomer of Modafinil |

| Adrafinil | 63547-13-6 | C₁₅H₁₅NO₃S | 289.34 | Hydroxyl group on terminal amide (prodrug) |

| Modafinil Methyl Ester | 63547-25-1 | C₁₆H₁₆O₃S | 292.36 | Methyl ester derivative of this compound |

| Modafinil Sulfone | 118779-53-6 | C₁₅H₁₅NO₃S | 289.34 | Sulfone group instead of sulfinyl |

- Modafinil vs. This compound : Modafinil (amide) is metabolized to this compound (carboxylic acid) via hydrolysis . The conversion fraction (F₂) varies among ethnic groups, with Han, Uygur, Mongolian, and Hui populations showing similar relative conversion rates (~1.0–1.1), while the Korean group exhibits a slightly lower rate (0.89) .

- Armodafinil : The R-enantiomer of Modafinil has a longer half-life (15 hours vs. 12 hours for racemic Modafinil) due to slower clearance, enhancing its wakefulness-promoting effects .

- Adrafinil: A prodrug requiring hepatic conversion to Modafinil, which is subsequently metabolized to this compound.

- Modafinil Methyl Ester : An esterified form of this compound, used as a reference standard in pharmaceutical analysis .

Pharmacokinetic and Metabolic Differences

Table 2: Pharmacokinetic Parameters

| Parameter | Modafinil | This compound | Armodafinil |

|---|---|---|---|

| Bioavailability (F₁) | ~80% | Dependent on F₂ | ~85% |

| Clearance (CL/F) | 1.9 L/h | 2.4 L/h | 1.5 L/h |

| Volume of Distribution | 0.9 L/kg | 0.6 L/kg | 0.8 L/kg |

| Half-life | 12–15 hours | 8–10 hours | 15–18 hours |

| Conversion Fraction (F₂) | N/A | 0.89–1.1 (ethnic-dependent) | N/A |

- Enzyme Interactions : Modafinil inhibits CYP2C19 (56% increase in omeprazole AUC) and induces CYP3A4 (50% decrease in midazolam AUC) at steady state . This compound’s enzyme interactions remain unstudied.

Pharmacological and Clinical Comparisons

Table 3: Pharmacological Activity

| Compound | Primary Use | Mechanism of Action | Clinical Efficacy |

|---|---|---|---|

| This compound | Metabolite of Modafinil | Unknown; may contribute to parent drug’s effects | No direct therapeutic use reported |

| Modafinil | Narcolepsy, shift work | Dopamine reuptake inhibition; GABA reduction | Improves wakefulness (74% efficacy) |

| Armodafinil | Narcolepsy | Enhanced R-enantiomer activity | Longer duration of action vs. Modafinil |

| Adrafinil | Off-label wakefulness | Prodrug converted to Modafinil | Limited due to hepatotoxicity |

- Cognitive Effects : Modafinil shows mixed results in cognitive augmentation—single doses improve attention, but multiple doses lack efficacy .

- Safety : this compound’s safety profile is inferred from Modafinil studies, which report mild side effects (headache, nausea). Adrafinil poses higher liver toxicity risks .

Q & A

Q. What are the primary neuropharmacological mechanisms of Modafinil Acid, and how do they inform experimental design in cognitive enhancement studies?

this compound primarily acts as a dopamine reuptake inhibitor, increasing extracellular dopamine levels in the prefrontal cortex, which underlies its cognitive-enhancing effects. Researchers should incorporate neuroimaging (e.g., fMRI) or microdialysis techniques to measure dopaminergic activity in preclinical models. Dose-response studies (e.g., 100–400 mg/day in humans) are critical to establish therapeutic windows while minimizing off-target effects like overstimulation .

Q. How should researchers design a robust randomized controlled trial (RCT) to evaluate this compound’s efficacy in sleep disorder models?

RCTs must adhere to double-blind, placebo-controlled protocols with strict inclusion/exclusion criteria. For example, exclude participants with cardiac abnormalities (e.g., arrhythmias), unstable hypertension, or liver enzyme levels >4× the upper limit to ensure safety. Stratified randomization based on baseline Epworth Sleepiness Scale (ESS) scores can reduce confounding variables. Pairing Modafinil with behavioral interventions (e.g., cognitive behavioral therapy) enhances ecological validity .

Q. Which validated tools are recommended for assessing this compound’s impact on daytime sleepiness in clinical cohorts?

The Epworth Sleepiness Scale (ESS) is a gold-standard, self-administered questionnaire that quantifies daytime sleepiness across eight real-world scenarios. ESS scores correlate strongly with objective measures like sleep latency during polysomnography. Researchers should combine ESS with actigraphy to track sleep-wake cycles and validate subjective reports, particularly in narcolepsy cohorts .

Q. What are the critical pharmacokinetic parameters to monitor in this compound studies involving hepatic impairment populations?

Key parameters include elimination half-life (15–20 hours in healthy adults), plasma protein binding (60%), and metabolic pathways (CYP3A4/5-mediated oxidation). In hepatic impairment, monitor trough plasma concentrations and adjust doses to avoid accumulation. Liver function tests (ALT/AST) must be conducted at baseline and biweekly during trials to detect hepatotoxicity early .

Q. How can researchers ensure reproducibility when documenting this compound’s experimental protocols?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis, purification, and characterization methods. For novel analogs like BisfluoroModafinil (CRL-40940), provide NMR, HPLC purity (>95%), and mass spectrometry data. Include raw datasets in supplementary materials with metadata tags (e.g., FAIR principles) to enhance reusability .

Advanced Research Questions

Q. How should researchers resolve contradictory findings in this compound’s efficacy for schizophrenia-related negative symptoms?

Contradictions (e.g., Akhondzadeh et al. vs. placebo-controlled trials) may arise from small sample sizes or heterogeneous patient subgroups. Conduct meta-analyses with subgroup stratification (e.g., baseline dopamine levels, symptom severity). Use longitudinal designs with repeated measures ANOVA to capture symptom trajectories. Sensitivity analyses can identify confounding variables like concurrent antipsychotic use .

Q. What methodological strategies optimize the development of this compound structural analogs for enhanced blood-brain barrier (BBB) penetration?

Introduce fluorine atoms at strategic positions (e.g., CRL-40940) to increase lipophilicity and BBB permeability. Validate analogs using in vitro BBB models (e.g., MDCK-MDR1 cells) and in vivo PET imaging. Compare pharmacokinetic profiles (AUC, Cmax) to parent compounds and assess cognitive outcomes in rodent Morris water maze tests .

Q. How can researchers address ethical challenges in recruiting participants for this compound trials targeting substance use disorders?

Exclude individuals with active substance dependence (DSM-5 criteria) to avoid withdrawal confounding. Implement rigorous informed consent protocols, emphasizing risks like cardiovascular events. Use community-based recruitment with third-party oversight (e.g., UCLA IRB) to ensure transparency. Include contingency management to enhance retention without coercion .

Q. What advanced statistical methods are recommended for analyzing this compound’s dose-dependent effects on cognitive performance?

Apply mixed-effects models to account for intra-individual variability in crossover designs. Use machine learning (e.g., random forests) to identify predictors of response (e.g., baseline working memory scores). For non-linear dose-response relationships, employ Emax models to estimate EC50 values and maximal efficacy .

Q. How should researchers design studies to evaluate this compound’s long-term neuroadaptive changes in dopaminergic pathways?

Combine chronic dosing regimens (≥8 weeks) with longitudinal PET scans targeting dopamine transporter (DAT) density. Include withdrawal phases to assess rebound hypersomnia or tolerance. Preclinical models should use optogenetics to dissect circuit-specific effects in the mesocorticolimbic pathway. Correlate neuroadaptations with behavioral outcomes (e.g., sustained attention tasks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.